Verbenone
Overview
Description
Synthesis Analysis
Verbenone synthesis can be accomplished through various methods. Negoi et al. (2017) describe a green synthesis of verbenone via allylic oxidation of α-pinene using a peroxide agent and a peroxidase enzyme in a biphasic aqueous-organic system (Negoi et al., 2017). Another approach involves the conversion of R-(+)-verbenone to a bicyclic lactone, which is a potential intermediate for the synthesis of taxanes (Winkler et al., 1995).
Molecular Structure Analysis
The molecular structure of verbenone is characterized by its terpenoid backbone. Studies like the one by Il’ina et al. (2006) have explored the reactivity of verbenone epoxide towards different aldehydes in the presence of natural montmorillonite clay, leading to the formation of new, optically active compounds (Il’ina et al., 2006).
Chemical Reactions and Properties
Verbenone undergoes various chemical reactions due to its reactive functional groups. For instance, Sarmiento et al. (2011) studied the synthesis of chiral cyclobutane 1,3,4-thiadiazoline derivatives starting from verbenone, with the diastereoisomeric excesses of the products depending strongly on the starting chiral ketone (Sarmiento et al., 2011).
Physical Properties Analysis
Verbenone's physical properties, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are essential in determining its application in various industries, including the fragrance industry.
Chemical Properties Analysis
The chemical properties of verbenone, including reactivity with other compounds and stability under different conditions, are crucial for its utilization in synthetic chemistry. For example, Ju et al. (2013) synthesized novel verbenone derivatives and tested them for their antioxidant and anti-ischemic activities (Ju et al., 2013).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Entomology , specifically focusing on pest management in forest ecosystems .
Application Summary
Verbenone is often referred to as a ‘universal bark beetle repellent’. It’s used to manage and control the population of bark beetles, which are pests in agricultural and forest ecosystems .
Methods of Application
Verbenone is released into the environment where bark beetles are present. The exact method of release can vary, but it often involves the use of specially designed pouches or flakes . These are placed in areas where bark beetles are known to be active.
Results or Outcomes
While verbenone has been found to inhibit attraction in 38 species from 16 genera of bark beetles, some secondary species are unaffected or even attracted to verbenone . The effectiveness of verbenone as a repellent can vary across different species of bark beetles .
Verbenone’s Impact on Saproxylic Beetles
Specific Scientific Field
This application is also in the field of Entomology , with a focus on the behavior of saproxylic beetles .
Application Summary
Verbenone has been found to affect the behavior of saproxylic beetles, which are insects that depend on dead or decaying wood for at least part of their life cycle .
Methods of Application
In this study, verbenone pouches were added to traps baited with bark beetle pheromones. The captures from these traps were then compared with those from traps containing only the pheromones .
Results or Outcomes
The study found that while captures of some species were reduced in the presence of verbenone, others showed no change, and some even increased . Interestingly, the presence of verbenone increased the diversity of saproxylic beetles captured in the traps .
Verbenone in Perfumery and Aromatherapy
Specific Scientific Field
This application falls under the field of Perfumery and Aromatherapy .
Application Summary
Verbenone, due to its pleasant aroma, is used in perfumery, aromatherapy, herbal teas, spices, and herbal remedies . It is also found in essential oils with high verbenone content .
Methods of Application
Verbenone or essential oils high in verbenone content are added to perfumes, aromatherapy products, herbal teas, spices, and herbal remedies to enhance their aroma .
Results or Outcomes
The use of verbenone in these products provides a pleasant aroma, enhancing the sensory experience of the user .
Verbenone as a Cough Suppressant
Specific Scientific Field
This application is in the field of Medicine , specifically in the treatment of coughs .
Application Summary
(−)-Verbenone is used as a cough suppressant under the name levoverbenone .
Methods of Application
Levoverbenone is administered orally or through inhalation as a treatment for cough .
Results or Outcomes
The use of levoverbenone has been found to be effective in suppressing cough .
Verbenone in Rosemary Oil
Specific Scientific Field
This application falls under the field of Botany and Aromatherapy .
Application Summary
Verbenone is a primary constituent of the oil of Spanish verbena and is also found in the oil of rosemary . The verbenone variety of rosemary has a less intense fragrance than the Rosemary Cineol variety .
Methods of Application
Rosemary oil high in verbenone content is used in aromatherapy products to provide a clarifying effect on one’s emotions .
Results or Outcomes
The use of rosemary oil with high verbenone content provides a less intense fragrance and helps in clarifying one’s emotions .
Verbenone as an Antimicrobial Agent
Specific Scientific Field
This application is in the field of Medicine , specifically in the treatment of microbial infections .
Application Summary
Verbenone may have antimicrobial properties .
Methods of Application
The exact methods of application can vary, but it often involves the use of verbenone or essential oils high in verbenone content in antimicrobial treatments .
Results or Outcomes
While the antimicrobial properties of verbenone are suggested, more research is needed to confirm its effectiveness and understand its mechanism of action .
Future Directions
Verbenone is long known and now sometimes referred to as a ‘universal bark beetle repellent’. Research focus has mostly gone into applied studies, leaving many ecological questions unanswered . Future studies should link the amounts of pheromone components in the gut to actual release rates and extrapolate these values to the landscape scale .
properties
IUPAC Name |
4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSCXTJOXBUFGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048115 | |
Record name | DL-Verbenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Minty spicy aroma | |
Record name | Verbenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |
Record name | Verbenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.975-0.981 | |
Record name | Verbenone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Verbenone | |
CAS RN |
80-57-9, 5480-12-6 | |
Record name | (±)-Verbenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | dl-Verbenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6832 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Verbenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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